Ethyl 2-bromonicotinate
Overview
Description
Ethyl 2-bromonicotinate is an organic compound with the molecular formula C8H8BrNO2. It is a derivative of nicotinic acid, where the hydrogen atom at the second position of the pyridine ring is replaced by a bromine atom, and the carboxylic acid group is esterified with ethanol. This compound is used in various chemical syntheses and research applications due to its unique reactivity and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-bromonicotinate can be synthesized through the bromination of ethyl nicotinate. The reaction typically involves the use of bromine or a brominating agent such as N-bromosuccinimide in the presence of a catalyst or under specific conditions to ensure selective bromination at the second position of the pyridine ring. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at a controlled temperature to achieve high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and precise control of reaction parameters ensures consistent quality and high throughput. The product is typically purified through distillation or recrystallization to remove any impurities and achieve the desired purity level .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-bromonicotinate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted nicotinates.
Reduction: The compound can be reduced to ethyl 2-aminonicotinate using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki, Stille, or Heck reactions to form carbon-carbon bonds with various aryl or alkyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.
Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.
Coupling Reactions: Palladium or nickel catalysts in the presence of bases like potassium carbonate or cesium carbonate in solvents such as tetrahydrofuran or toluene.
Major Products Formed
Nucleophilic Substitution: Substituted nicotinates such as ethyl 2-azidonicotinate, ethyl 2-thionicotinate, or ethyl 2-alkoxynicotinate.
Reduction: Ethyl 2-aminonicotinate.
Coupling Reactions: Various aryl or alkyl-substituted nicotinates depending on the coupling partner used.
Scientific Research Applications
Ethyl 2-bromonicotinate is utilized in several scientific research fields:
Chemistry: As a building block in the synthesis of complex organic molecules, pharmaceuticals, and agrochemicals.
Biology: In the study of enzyme inhibitors and receptor ligands due to its structural similarity to nicotinic acid derivatives.
Medicine: As a precursor in the synthesis of potential therapeutic agents targeting various diseases.
Industry: In the production of specialty chemicals and intermediates for various applications.
Mechanism of Action
The mechanism of action of ethyl 2-bromonicotinate involves its reactivity towards nucleophiles and electrophiles. The bromine atom at the second position of the pyridine ring makes it a versatile intermediate for various chemical transformations. The ester group can also participate in hydrolysis or transesterification reactions, further expanding its utility in synthetic chemistry. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions it undergoes .
Comparison with Similar Compounds
Ethyl 2-bromonicotinate can be compared with other similar compounds such as:
Ethyl nicotinate: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
Ethyl 2-chloronicotinate: Similar reactivity but with different electronic and steric effects due to the chlorine atom.
Ethyl 2-aminonicotinate: A reduction product of this compound, used in different synthetic applications.
This compound stands out due to its unique combination of reactivity and versatility, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
ethyl 2-bromopyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-2-12-8(11)6-4-3-5-10-7(6)9/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOFKYVXBHUEWBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=CC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20362859 | |
Record name | ethyl 2-bromonicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20362859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53087-78-8 | |
Record name | ethyl 2-bromonicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20362859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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